N-cycloheptyl-9H-xanthene-9-carboxamide
Description
N-cycloheptyl-9H-xanthene-9-carboxamide: is a chemical compound with the molecular formula C21H23NO2 and a molecular weight of 321.41 g/mol . It is characterized by a xanthene core structure, which is a tricyclic aromatic system, and a cycloheptyl group attached to the nitrogen atom of the carboxamide functional group .
Properties
IUPAC Name |
N-cycloheptyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(22-15-9-3-1-2-4-10-15)20-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)20/h5-8,11-15,20H,1-4,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROHWPCKFMPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with cycloheptylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings in the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-cycloheptyl-9H-xanthene-9-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-9H-xanthene-9-carboxamide involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The xanthene core structure is known to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements (AREs) and upregulate the expression of detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
9H-xanthene-9-carboxamide: Lacks the cycloheptyl group, making it less hydrophobic.
Cycloheptylamine: Lacks the xanthene core, thus not exhibiting the same aromatic properties.
Xanthone derivatives: Share the xanthene core but differ in substituents, affecting their chemical and biological properties.
Uniqueness
N-cycloheptyl-9H-xanthene-9-carboxamide is unique due to the presence of both the cycloheptyl group and the xanthene core, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-cycloheptyl-9H-xanthene-9-carboxamide is a member of the xanthene family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Xanthene Derivatives
Xanthene derivatives, including this compound, have garnered attention due to their varied biological properties. These compounds are characterized by a fused tricyclic structure that contributes to their lipophilicity and biological interactions. The unique configuration of the cycloheptyl group in this compound enhances its solubility and interaction with biological macromolecules.
Biological Activities
-
Anticancer Properties
- Research indicates that xanthene derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including DU-145 (prostate cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent compounds in these studies demonstrated IC values ranging from 36 to 50 μM .
- The mechanism of action for these anticancer activities may involve interference with cellular processes such as DNA replication and apoptosis, although specific pathways for this compound remain to be fully elucidated.
-
Anti-inflammatory Effects
- Some xanthene derivatives have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways by interacting with immune system proteins involved in T-cell activation and other immune responses. This suggests potential applications in treating inflammatory diseases.
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Neuroprotective Potential
- Xanthones are also being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Their ability to cross the blood-brain barrier and interact with neural pathways could make them suitable candidates for further research in this area.
The exact mechanism of action for this compound is not fully understood; however, it is believed to involve several biochemical pathways:
- Modulation of Enzyme Activity : Xanthenes can interact with various enzymes and receptors, potentially altering their activity and influencing cellular responses.
- Interference with Cellular Signaling : By affecting signaling pathways involved in cell growth and inflammation, these compounds may exert their biological effects through a combination of direct and indirect interactions with cellular components .
Case Studies
- Cytotoxicity Assays : A study conducted on substituted xanthenes indicated that specific structural modifications could enhance anticancer activity. The incorporation of different substituents was shown to affect the potency against cancer cell lines significantly .
- Structure-Activity Relationship (SAR) : Analysis of various xanthene derivatives has revealed that modifications at specific positions can lead to increased efficacy against targeted diseases. For example, adding a fluorine atom at position 7 was suggested to enhance anticancer properties further .
Data Table: Comparison of Xanthene Derivatives
| Compound Name | Anticancer Activity (IC μM) | Anti-inflammatory Potential | Neuroprotective Effects |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | 36 - 50 | Moderate | Under Investigation |
| N-heptyl-9H-xanthene-9-carboxamide | TBD | High | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
